molecular formula C19H27Cl2N5O2 B12702650 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride CAS No. 84332-25-2

5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride

Cat. No.: B12702650
CAS No.: 84332-25-2
M. Wt: 428.4 g/mol
InChI Key: BEVBNKWJTVIOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzyl and pyrrolidine groups, and the final methoxy and methylamino substitutions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

84332-25-2

Molecular Formula

C19H27Cl2N5O2

Molecular Weight

428.4 g/mol

IUPAC Name

N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide;dihydrochloride

InChI

InChI=1S/C19H25N5O2.2ClH/c1-20-19-22-12-16(18(23-19)26-2)17(25)21-11-15-9-6-10-24(15)13-14-7-4-3-5-8-14;;/h3-5,7-8,12,15H,6,9-11,13H2,1-2H3,(H,21,25)(H,20,22,23);2*1H

InChI Key

BEVBNKWJTVIOAO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.